molecular formula C5H5Br2NO2 B2714810 3,5-Dibromopiperidine-2,6-dione CAS No. 2490430-18-5

3,5-Dibromopiperidine-2,6-dione

Cat. No.: B2714810
CAS No.: 2490430-18-5
M. Wt: 270.908
InChI Key: GPPVAYDUBHTRPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromopiperidine-2,6-dione: is a brominated derivative of piperidine-2,6-dione. This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the piperidine ring. It is a significant compound in organic chemistry due to its unique structure and reactivity, making it valuable in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromopiperidine-2,6-dione typically involves the bromination of piperidine-2,6-dione. One common method is the direct bromination using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of bromine sources such as N-bromosuccinimide (NBS) can also be employed to achieve selective bromination.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Products: Amino or thio derivatives of piperidine-2,6-dione.

    Oxidation Products: Oxo derivatives of piperidine-2,6-dione.

    Reduction Products: Debrominated piperidine-2,6-dione.

Scientific Research Applications

Chemistry: 3,5-Dibromopiperidine-2,6-dione is used as an intermediate in the synthesis of various organic compounds. Its brominated structure makes it a versatile building block for constructing more complex molecules.

Biology and Medicine: The compound and its derivatives have been studied for their potential biological activities, including anti-inflammatory and analgesic properties . It is also explored for its role in the synthesis of pharmaceutical agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with desired properties.

Comparison with Similar Compounds

    3,5-Dichloropiperidine-2,6-dione: Similar in structure but with chlorine atoms instead of bromine.

    3,5-Diiodopiperidine-2,6-dione: Contains iodine atoms, leading to different reactivity and applications.

    3,5-Difluoropiperidine-2,6-dione: Fluorinated derivative with unique properties.

Uniqueness: 3,5-Dibromopiperidine-2,6-dione is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated counterparts. Bromine atoms are larger and more polarizable than chlorine or fluorine, affecting the compound’s behavior in chemical reactions and its interactions in biological systems .

Properties

IUPAC Name

3,5-dibromopiperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2NO2/c6-2-1-3(7)5(10)8-4(2)9/h2-3H,1H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPVAYDUBHTRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC(=O)C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.